![molecular formula C7H12N4O2 B13159980 [1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13159980.png)
[1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound that features a unique structure combining an oxolane ring, a triazole ring, and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an oxolane derivative, followed by the introduction of the triazole ring through a cycloaddition reaction. The final step often involves the functionalization of the triazole ring to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
[1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group on the oxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while reduction of the triazole ring can produce various hydrogenated triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is particularly useful in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with natural biological processes.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The triazole ring is known for its antimicrobial and antifungal activities, making it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its unique chemical properties can enhance the performance of these materials in various applications.
Mecanismo De Acción
The mechanism of action of [1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The oxolane ring and methanol group can also participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- [1-(4-Hydroxyoxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol
- [1-(4-Aminotetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl]methanol
- [1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethanol
Uniqueness
Compared to similar compounds, [1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol stands out due to its specific combination of functional groups. This unique structure allows for a broader range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H12N4O2 |
|---|---|
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
[1-(4-aminooxolan-3-yl)triazol-4-yl]methanol |
InChI |
InChI=1S/C7H12N4O2/c8-6-3-13-4-7(6)11-1-5(2-12)9-10-11/h1,6-7,12H,2-4,8H2 |
Clave InChI |
LSHPGEKVXGRIML-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CO1)N2C=C(N=N2)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


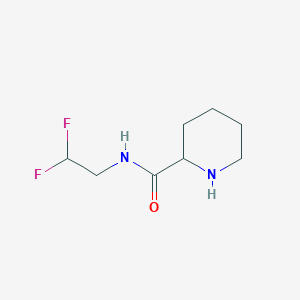
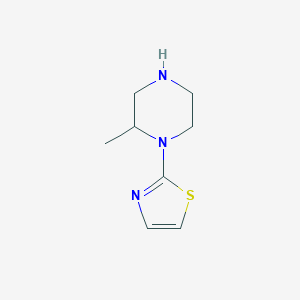
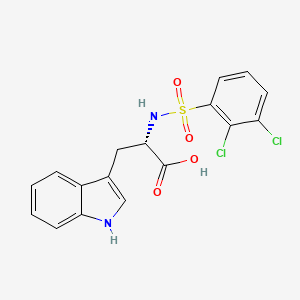
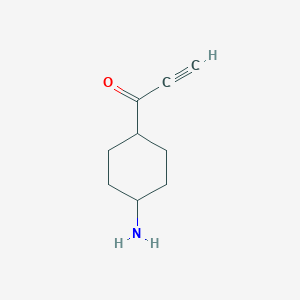

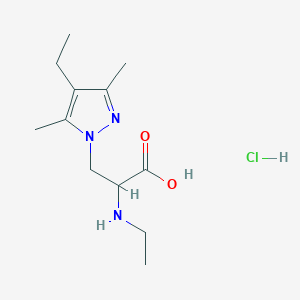

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13159946.png)
![2-[(2-Ethylphenyl)methyl]oxirane](/img/structure/B13159959.png)

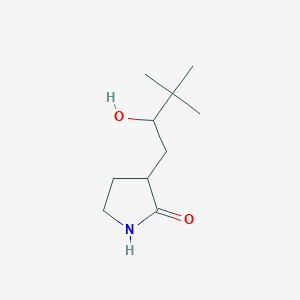

![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid](/img/structure/B13160004.png)
![6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde](/img/structure/B13160006.png)
